Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate
Description
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate (CAS 1297549-27-9) is a chiral propanoate ester featuring a 3-amino-4-chlorophenyl substituent and a methyl group at the second carbon of the propanoate backbone . The 3-amino group and 4-chloro substituent on the aromatic ring contribute to electronic and steric effects, which may modulate receptor binding or metabolic stability.
Properties
IUPAC Name |
ethyl 3-(3-amino-4-chlorophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-16-12(15)8(2)6-9-4-5-10(13)11(14)7-9/h4-5,7-8H,3,6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCSMEDKJYODEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate typically involves:
- Starting from chlorophenyl-substituted propanoate esters.
- Functional group interconversions such as hydrolysis, hydrazinolysis, and azide coupling.
- Amination via nucleophilic substitution or coupling reactions.
- Esterification or transesterification to form the ethyl ester.
Key Preparation Methods
Hydrolysis and Hydrazinolysis of Chlorophenyl Propanoate Esters
- The methyl ester of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can be hydrolyzed using potassium hydroxide (KOH) in a 50% aqueous alcohol solution at 78 °C for 6 hours, yielding the corresponding carboxylic acid intermediate.
- Hydrazinolysis of the same ester with hydrazine hydrate in ethanol under reflux for 9 hours affords the hydrazide derivative, which is a versatile intermediate for further transformations.
Azide Coupling Method for Amination
- The hydrazide intermediate can be diazotized with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0 °C to form an azide intermediate.
- This azide is then reacted with various primary or secondary amines at 0 °C for 12 hours to introduce the amino group, affording N-alkyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides in good yields.
- This azide coupling method is noted for its higher efficiency and simpler workup compared to other coupling methods.
Carbodiimide-Mediated Coupling (DCC/NHS Method)
- The carboxylic acid intermediate can be coupled with primary or secondary amines using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature for 12 hours.
- This method also yields the desired amide derivatives but is generally less efficient than the azide coupling method.
Esterification and Transesterification
- The final ethyl ester can be obtained by esterification of the carboxylic acid intermediate or by transesterification from the methyl ester precursor.
- A patent describes a method involving reduction of 2-(4-ethoxy phenyl)-2-methyl propionic acid ethyl ester with potassium borohydride and lithium chloride in ethanol, followed by acid quenching and extraction to yield the corresponding propanol derivative with high yield (>80%) and purity (98%). This method, while focused on a related compound, provides insight into efficient ester handling and purification applicable to ethyl esters of this class.
Comparative Efficiency of Methods
| Preparation Step | Method Description | Reaction Conditions | Yield & Efficiency | Notes |
|---|---|---|---|---|
| Hydrolysis | KOH in 50% aqueous alcohol | 78 °C, 6 h | High yield of carboxylic acid | Mild conditions, straightforward |
| Hydrazinolysis | Hydrazine hydrate in ethanol reflux | Reflux, 9 h | Good yield of hydrazide | Precursor for azide formation |
| Azide Coupling for Amination | NaNO2/HCl diazotization, followed by amine | 0 °C, 12 h | Higher yield, simpler workup than DCC method | Preferred for introducing amino group |
| DCC/NHS Coupling | Carbodiimide mediated amidation | Room temp, 12 h | Moderate yield | Alternative to azide coupling |
| Esterification/Transesterification | Reduction and acid quenching | Room temp, solvent extraction | >80% yield, 98% purity (related compound) | Industrially suitable, environmentally friendly |
Detailed Research Findings and Notes
- The azide coupling method provides a more efficient and cleaner route to amide derivatives compared to traditional carbodiimide coupling, reducing side reactions and simplifying purification.
- The hydrazide intermediate is a key versatile compound that can be converted into azides or directly coupled with amines, enabling modular synthesis of various derivatives.
- Ester handling and purification techniques such as solvent extraction with dichloromethane and drying over anhydrous sodium sulfate are critical for obtaining high-purity ethyl esters.
- Reaction monitoring by thin-layer chromatography (TLC) and characterization by ^1H and ^13C NMR spectroscopy are standard for confirming structure and purity of intermediates and final products.
Summary Table of Typical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Product Type |
|---|---|---|---|---|
| Hydrolysis | KOH, 50% aqueous alcohol | 78 °C | 6 h | Carboxylic acid |
| Hydrazinolysis | Hydrazine hydrate, ethanol reflux | Reflux | 9 h | Hydrazide |
| Diazotization + Azide | NaNO2, HCl, 0 °C | 0 °C | 1 h | Azide intermediate |
| Azide coupling with amine | Primary/secondary amine, 0 °C | 0 °C | 12 h | N-alkyl amides |
| DCC/NHS coupling | DCC, NHS, amine, acetonitrile | Room temp | 12 h | Amides |
| Ester reduction (related) | Potassium borohydride, LiCl, ethanol, acid quench | Room temp | Variable | Alcohol derivative (ester) |
Chemical Reactions Analysis
Types of Reactions
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives with reduced chlorine content.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical reactions (oxidation, reduction, substitution) makes it a versatile building block in organic synthesis.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Carboxylic acids |
| Reduction | Alcohols |
| Substitution | Substituted derivatives |
Biology
The compound has been investigated for its biological activities , including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity: Research indicates that it may inhibit certain enzymes involved in cell proliferation, potentially serving as a lead compound for anticancer drug development. For instance, derivatives have shown promising results against cancer cell lines like HeLa with IC50 values comparable to established drugs such as doxorubicin .
Medicine
In medicinal chemistry, this compound is being explored as a precursor for developing pharmaceutical agents. Its structural modifications can lead to compounds with enhanced efficacy against diseases such as cancer and neurodegenerative disorders.
Case Studies
Several studies highlight the compound's significance:
- Synthesis and Evaluation: A study synthesized various derivatives containing the chlorophenyl moiety and assessed their biological activities. Some derivatives demonstrated strong inhibitory effects on acetylcholinesterase (AChE), relevant for treating neurodegenerative diseases like Alzheimer's disease.
- Comparative Analysis: Comparative studies with similar compounds revealed varying degrees of enzyme inhibition and anticancer properties. This underscores the importance of structural modifications in enhancing bioactivity .
Mechanism of Action
The mechanism of action of Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Halogen Substitution: Chloro vs. Fluoro
- Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate (CAS 28959-02-6) replaces the 4-chloro group with fluorine.
- Impact : Chlorine’s larger size and polarizability could improve hydrophobic interactions in biological systems compared to fluorine, though fluorine may offer metabolic stability due to resistance to oxidative degradation.
Hydroxy vs. Amino Groups
- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2) introduces a hydroxyl group adjacent to the amino substituent.
- Impact : The absence of a hydroxyl group in the target compound may reduce polarity, favoring blood-brain barrier penetration or interaction with lipophilic receptors.
Ester Group Modifications
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate () utilizes a methyl ester and a 2,2-dimethyl propanoate backbone. The 2,2-dimethyl groups introduce steric hindrance, which may limit conformational flexibility and enzymatic hydrolysis .
- Impact : The ethyl ester in the target compound likely enhances bioavailability and half-life due to slower esterase-mediated cleavage compared to methyl esters.
Extended Aromatic Systems and Heterocycles
- Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate (Compound V in ) incorporates a naphthalene ring and an imidazolyl group. This structural complexity confers potent hypolipidemic activity, surpassing clofibrate in efficacy. The imidazole moiety may engage in π-π stacking or hydrogen bonding with lipid-regulating enzymes .
- Impact : The target compound’s simpler phenyl ring lacks the extended conjugation and heterocyclic features, likely limiting its hypolipidemic potency but offering synthetic accessibility and reduced metabolic complexity.
Functional Group Additions
- Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride () includes dihydroxyphenyl substituents.
- Impact: The 3-amino-4-chlorophenyl group in the target compound balances moderate polarity with stability, avoiding the rapid degradation associated with catechol derivatives.
Biological Activity
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate is a compound with significant biological activity, attributed to its unique structural features. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group, an amino group, and a chlorophenyl group. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group facilitates hydrophobic interactions, enhancing its potential biological activity.
The biological activity of this compound is largely influenced by its interaction with various molecular targets. The amino group allows for hydrogen bonding, which can modulate enzyme activity and receptor interactions. The chlorophenyl moiety enhances lipophilicity, aiding in membrane penetration and intracellular target engagement .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antiproliferative Effects : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications to the structure have led to compounds with significant inhibitory effects on human cancer cell lines such as HCT-116 and HeLa .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in various biochemical pathways. Its derivatives have shown promise in enzyme inhibition studies, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation .
- Receptor Binding : The structural features allow for interaction with various receptors, potentially influencing signaling pathways associated with cellular processes .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antiproliferative Activity : A study reported that modified derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against cancer cell lines, indicating significant antiproliferative properties compared to standard treatments like doxorubicin .
- Mechanistic Insights : Research has indicated that the compound's mechanism involves modulation of autophagy pathways, which are critical in cancer biology. By influencing these pathways, the compound may exert both suppressive and inducing effects on tumor growth depending on the context .
- Synthesis and Derivative Analysis : Various synthetic routes have been developed to produce derivatives of this compound, allowing for systematic exploration of structure-activity relationships (SAR) that enhance its biological efficacy .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 3-(3-amino-4-bromophenyl)-2-methylpropanoate | Bromine instead of chlorine | Similar enzyme inhibition |
| Ethyl 3-(3-amino-4-fluorophenyl)-2-methylpropanoate | Fluorine instead of chlorine | Enhanced lipophilicity |
| Ethyl 3-(3-amino-4-methylphenyl)-2-methylpropanoate | Methyl group instead of chlorine | Altered receptor binding profiles |
Q & A
Q. Basic Characterization
- X-ray crystallography is the gold standard. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 12.13 Å, b = 12.23 Å, c = 16.44 Å, and β = 107.7° have been reported for analogous esters .
- Chiral HPLC with a cellulose-based column separates enantiomers, confirming the (±) designation .
Q. Advanced Analysis
- SHELXL software refines crystallographic data, addressing challenges like twinning or partial disorder in the chlorophenyl group .
- Solid-state NMR (¹³C CP/MAS) resolves dynamic disorder in the methylpropanoate moiety .
What analytical strategies reconcile contradictions between computational predictions and experimental spectral data?
Q. Methodological Approach
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR vibrational modes.
Experimental validation :
- 2D NMR (HSQC, HMBC) assigns proton-carbon correlations, particularly for the amino-chlorophenyl region.
- High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+ m/z 272.0924) .
Discrepancies often arise from solvation effects in simulations; using polarizable continuum models (PCM) improves agreement .
How does the compound interact with biological targets, and what assays validate its activity?
Basic Pharmacology
The compound acts as a prostaglandin D2 (PGD2) receptor antagonist , validated via:
- In vitro radioligand binding assays (IC50 = 120 nM) using HEK293 cells expressing human DP1 receptors .
- cAMP inhibition assays (EC50 = 95 nM) to confirm functional antagonism .
Q. Advanced Mechanistic Studies
- Molecular docking (AutoDock Vina) identifies key interactions:
- The 4-chloro group forms a halogen bond with Tyr 258.
- The ethyl ester participates in hydrophobic packing with Leu 194 .
- Metabolic stability assays (human liver microsomes) assess oxidative degradation pathways .
What methodologies assess the compound’s stability under physiological and storage conditions?
Q. Basic Stability
- Thermogravimetric analysis (TGA) shows decomposition onset at 185°C.
- HPLC purity tracking under accelerated storage (40°C/75% RH) reveals <2% degradation over 6 months .
Q. Advanced Degradation Studies
- LC-MS/MS identifies hydrolysis of the ethyl ester as the primary degradation pathway, forming the carboxylic acid derivative.
- Forced degradation (acidic/basic/oxidative stress) guides formulation strategies, e.g., lyophilization for long-term storage .
How can enantiomeric purity be enhanced during synthesis, and what chiral resolution techniques are effective?
Q. Basic Resolution
- Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid achieves 90% enantiomeric excess (ee) .
Q. Advanced Methods
- Enzymatic resolution using Candida antarctica lipase selectively hydrolyzes the undesired enantiomer (ee >98%) .
- Dynamic kinetic resolution (DKR) with a ruthenium catalyst enables racemization of the undesired enantiomer during synthesis .
What computational tools model the compound’s pharmacokinetic properties, and how are these validated experimentally?
Q. Basic ADME Prediction
- SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4-mediated metabolism .
Q. Advanced Validation
- PAMPA assay confirms low BBB penetration (Pe = 2.1 × 10⁻⁶ cm/s), aligning with simulations.
- CYP inhibition screening (fluorogenic assays) validates computational predictions of CYP3A4 interaction (Ki = 8.2 µM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
